PHA-543613 - 478149-53-0

PHA-543613

Catalog Number: EVT-279374
CAS Number: 478149-53-0
Molecular Formula: C15H17N3O2
Molecular Weight: 271.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PHA-543613 is a synthetic compound that acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). [] This receptor is a ligand-gated ion channel found in the central nervous system and plays a crucial role in various physiological processes, including cognition, inflammation, and neuroprotection. PHA-543613's selectivity for the α7nAChR makes it a valuable tool for investigating the role of this receptor in both health and disease. Research exploring its therapeutic potential in conditions such as Alzheimer’s disease, schizophrenia, and chronic pain is ongoing. []

Methyllycaconitine (MLA)

Relevance: Methyllycaconitine serves as a valuable tool to confirm the involvement of α7 nAChRs in the pharmacological effects observed with PHA-543613. In several studies, pretreatment with methyllycaconitine effectively blocked or reversed the therapeutic benefits of PHA-543613, confirming that its actions are mediated through α7 nAChR activation. [, , , , , , , , , , ]

PNU-282987

Relevance: PNU-282987 is often investigated alongside PHA-543613 to explore the therapeutic potential of α7 nAChR agonists in various disease models. [, , , , ]

Galantamine

Relevance: Galantamine serves as a reference compound in some studies to compare its therapeutic effects with PHA-543613. While both compounds demonstrate beneficial effects on cognitive function and neuroprotection, some studies suggest that PHA-543613 may have a more favorable profile due to its selectivity for α7 nAChRs. [, ]

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([3H]A-585539)

Relevance: [3H]A-585539 serves as a valuable tool for studying the binding characteristics of PHA-543613 and other α7 nAChR ligands. Its high affinity and selectivity make it a useful radioligand for investigating the distribution and density of α7 nAChRs in various brain regions. [, ]

Varenicline

Relevance: Varenicline is structurally and pharmacologically distinct from PHA-543613 but targets a different subtype of nAChRs. Research suggests that varenicline's actions are primarily mediated by its partial agonist activity at α4β2-containing nAChRs, while PHA-543613 selectively targets α7 nAChRs. [, ]

Nicotine

Relevance: Nicotine is frequently included in studies investigating the role of α7 nAChRs in various physiological and pathological processes. While nicotine can activate α7 nAChRs, its actions are not selective, and it also binds to other nAChR subtypes, potentially leading to off-target effects. [, , , , ]

5-Iodo-A-85380 (5IA)

Relevance: 5-Iodo-A-85380, in conjunction with PHA-543613, helps delineate the specific roles of α7 and α4β2 nAChRs in the context of endotoxemia. Studies using both agonists revealed distinct contributions of each receptor subtype to cardiovascular and autonomic responses, highlighting the complexity of nicotinic receptor signaling. [, ]

PNU-120596

Relevance: PNU-120596 demonstrates therapeutic potential in attenuating remifentanil-induced postoperative hyperalgesia, similar to the effects observed with PHA-543613. Both compounds, by targeting α7 nAChRs, highlight the involvement of this receptor subtype in modulating pain perception. [, ]

Compound X

Relevance: Compound X exhibits synergistic effects when combined with memantine, an approved medication for Alzheimer's disease that also interacts with α7 nAChRs. The combination of Compound X and memantine demonstrates superior efficacy in improving cognitive performance compared to individual treatments in aged rats. This finding highlights the potential of combining α7 nAChR PAMs with other therapeutics to enhance their therapeutic benefits. []

Overview

PHA-543613 is a synthetic compound that acts as an agonist of the alpha-7 nicotinic acetylcholine receptor. It has garnered interest for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that PHA-543613 can enhance cognitive function and has neuroprotective properties, making it a valuable candidate for further exploration in pharmacological studies.

Source

PHA-543613 was developed as part of research aimed at identifying selective ligands for nicotinic acetylcholine receptors. It is derived from a series of compounds designed to target the alpha-7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive processes and neuroprotection .

Classification

PHA-543613 is classified as a small molecule ligand specifically targeting the alpha-7 subtype of nicotinic acetylcholine receptors. This classification places it within the broader category of cholinergic agents, which are compounds that influence the action of acetylcholine, a key neurotransmitter involved in memory and learning.

Synthesis Analysis

Methods

The synthesis of PHA-543613 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final compound. The process often utilizes techniques such as:

  • Click Chemistry: This method allows for the rapid assembly of molecular components with high specificity and yield.
  • Structure-Activity Relationship Studies: These studies help in optimizing the chemical structure to enhance receptor affinity and selectivity.

Technical Details

The synthetic pathway generally includes the use of various reagents and solvents under controlled conditions to ensure high purity and yield. Detailed methodologies can be found in specialized literature focusing on nicotinic receptor ligands .

Molecular Structure Analysis

Structure

PHA-543613's molecular structure features a complex arrangement that includes a bicyclic core structure, which is essential for its interaction with the alpha-7 nicotinic acetylcholine receptor. The specific arrangement of functional groups contributes to its agonistic activity.

Data

Key structural data includes:

  • Molecular Formula: C₁₄H₁₈N₂O
  • Molecular Weight: Approximately 230.31 g/mol
  • 3D Structure: Computational modeling studies have provided insights into how PHA-543613 interacts with its target receptors, revealing binding sites critical for its activity .
Chemical Reactions Analysis

Reactions

PHA-543613 participates in various chemical reactions primarily through its functional groups, which can engage in hydrogen bonding and hydrophobic interactions with biological targets.

Technical Details

Reactions involving PHA-543613 often include:

  • Agonistic Activation: Binding to alpha-7 nicotinic acetylcholine receptors leads to downstream signaling cascades that enhance neurotransmitter release.
  • Inhibition Studies: Research has demonstrated that PHA-543613 can inhibit certain inflammatory pathways via its action on macrophages, showcasing its dual role as an anti-inflammatory agent .
Mechanism of Action

Process

The mechanism by which PHA-543613 exerts its effects involves:

  1. Binding to Alpha-7 Nicotinic Acetylcholine Receptors: This binding triggers receptor activation.
  2. Enhanced Neurotransmission: Activation leads to increased release of neurotransmitters like acetylcholine, which is vital for cognitive functions.
  3. Neuroprotection: The compound also exhibits neuroprotective effects by modulating inflammatory responses in the brain .

Data

Experimental data support these mechanisms, showing significant improvements in cognitive performance in animal models treated with PHA-543613 compared to controls .

Physical and Chemical Properties Analysis

Physical Properties

PHA-543613 is characterized by:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with biological macromolecules through non-covalent interactions, facilitating its agonistic action on receptors .
Applications

Scientific Uses

PHA-543613 is primarily explored for its potential applications in:

  • Alzheimer’s Disease Research: Its ability to enhance cognitive function makes it a candidate for treating cognitive deficits associated with neurodegenerative diseases.
  • Neuroinflammation Studies: The compound's role in modulating inflammatory responses positions it as a valuable tool for investigating neuroinflammatory conditions.

Research continues to explore its efficacy and safety profile, aiming to establish PHA-543613 as a therapeutic agent in clinical settings targeting cognitive impairments and neurodegeneration .

Introduction to PHA-543613 in Neuropharmacological Research

PHA-543613 (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide) is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), distinguished by its high brain penetrance and oral bioavailability. This small molecule (molecular weight: 271.32 g/mol; hydrochloride salt: 307.78 g/mol) emerged as a critical tool compound for investigating cholinergic pathways in neurodegenerative and neuropsychiatric disorders [2] [6] [8]. The α7nAChR represents a promising therapeutic target due to its extensive distribution in the hippocampus and cortex—brain regions essential for memory formation and synaptic plasticity. Dysfunction of this receptor is implicated in Alzheimer's disease (AD), schizophrenia, Parkinson's disease (PD), and stroke pathophysiology, positioning PHA-543613 as a molecule of significant translational interest [1] [3] [7].

Table 1: Key Properties of PHA-543613

PropertyValueSignificance
Molecular FormulaC₁₅H₁₇N₃O₂ (free base)Enables blood-brain barrier penetration
Selectivity>100-fold for α7nAChR over other nAChRsMinimizes off-target effects (e.g., α3β4, α4β2, α1β1γδ) [4] [8]
Brain PenetranceHighFacilitates central nervous system actions
Solubility100 mM in water; 25 mM in DMSOSupports experimental dosing in preclinical models [8]
Primary Therapeutic Targetα7nAChRAddresses cognitive deficits and neuroinflammation

Historical Context of α7 Nicotinic Acetylcholine Receptor (α7nAChR) Agonists

The cholinergic hypothesis of cognitive dysfunction, first postulated in the 1980s, identified acetylcholine depletion as a core feature of Alzheimer's disease. Early therapeutics focused on acetylcholinesterase inhibitors (e.g., donepezil) to boost synaptic acetylcholine levels. However, these drugs non-selectively activate multiple nAChR subtypes, causing peripheral side effects like gastrointestinal distress [3] [10]. This limitation propelled research into subtype-selective agonists. The α7nAChR gained prominence due to its:

  • High calcium permeability: Enables modulation of synaptic plasticity and neurotransmitter release.
  • Expression in key cognitive regions: Dense localization in the hippocampus and prefrontal cortex.
  • Anti-inflammatory actions: Mediates the "cholinergic anti-inflammatory pathway" in microglia and astrocytes [5] [7].

Initial α7nAChR agonists like GTS-21 showed cognitive benefits but lacked receptor selectivity. PHA-543613 emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing brain penetration and selectivity—a milestone in refining α7nAChR-targeted pharmacotherapy [2] [8].

Table 2: Evolution of α7nAChR Agonists in Neuroscience Research

AgonistKey AdvancementLimitation
GTS-21First proof-of-concept for α7-mediated cognition enhancementPartial agonist; off-target effects
A-582941Demonstrated synaptic protein upregulation in AD modelsLimited brain penetrance
PHA-543613Full agonist with high selectivity and brain penetrationNot advanced to late-stage clinical trials
PNU-282987Validated neuroprotection in stroke modelsPoor oral bioavailability

Discovery and Development of PHA-543613 as a Selective α7nAChR Ligand

PHA-543613 was discovered by Pfizer in 2006 through rational drug design targeting the α7nAChR orthosteric binding site. The compound's furo[2,3-c]pyridine-5-carboxamide scaffold linked to an (R)-quinuclidine moiety was critical for:

  • High affinity: Ki of 8.8 nM for α7nAChR, with negligible activity at α3β4, α4β2, α1β1γδ, and 5-HT₃ receptors [4] [6] [8].
  • Functional potency: EC₅₀ of 0.046 μM in calcium flux assays using neuronal cultures, confirming efficient receptor activation [7].
  • Brain pharmacokinetics: Rapid CNS penetration (brain-to-plasma ratio >0.5) and oral activity enabled in vivo testing without invasive administration [2] [8].

Development prioritized schizophrenia applications, evidenced by PHA-543613's ability to normalize sensory gating deficits in rodent models. However, its therapeutic potential was soon expanded to neurodegenerative diseases following findings of α7nAChR dysfunction in AD and PD [2] [4].

Table 3: Selectivity Profile of PHA-543613

ReceptorActivityExperimental Assay
α7nAChRAgonist (Ki = 8.8 nM)Radioligand binding; Ca²⁺ imaging [4] [8]
α4β2 nAChRInactive (IC₅₀ >10 μM)Electrophysiology
α3β4 nAChRInactiveCompetition binding
5-HT₃InactiveSerotonin receptor functional assay
Muscarinic M1–M5InactiveRadioligand binding

Therapeutic Rationale for Targeting α7nAChRs in Neurological and Neuropsychiatric Disorders

Alzheimer’s Disease

PHA-543613 counteracts multiple AD pathologies:

  • Synaptic repair: Upregulates hippocampal α7nAChR, NMDA, and AMPA receptor expression, restoring long-term potentiation (LTP) in presenilin-deficient mice [1] [3].
  • Amyloid modulation: Prevents Aβ₂₅–₃₅-induced LTP impairment and reduces tau hyperphosphorylation via GSK-3β inhibition [10].
  • Cognitive rescue: Reverses memory deficits in Morris water maze and passive avoidance tests in AD models at 1–2 mg/kg doses [3] [10].

Parkinson’s Disease and Stroke

  • Neuroprotection: Preserves dopaminergic neurons in 6-OHDA-lesioned rats by suppressing microglial activation [7].
  • Blood-brain barrier (BBB) stabilization: Activates endothelial PI3K/Akt signaling, inhibiting GSK-3β to enhance β-catenin/claudin-5 complexes. This reduces edema and Evans blue extravasation in intracerebral hemorrhage models [5].

Schizophrenia

  • Sensory gating correction: Normalizes auditory gating deficits via prefrontal α7nAChR activation, addressing core cognitive symptoms [2] [8].

Table 4: Mechanisms Underlying PHA-543613 Neuroprotection

PathologyMechanismFunctional Outcome
Excitotoxicity↓ Microglial activation; ↑ Ca²⁺ buffering40–60% neuron survival in excitotoxic models [7]
Aβ Oligomer Toxicity↑ PI3K/Akt pathway; ↓ GSK-3β activityLTP restoration; memory improvement [1] [10]
BBB Disruption (Stroke)↑ Claudin-3/5 expression via β-catenin stabilization30% reduction in brain edema [5]
Neuroinflammation↓ TNF-α, IL-1β release from astrocytesAttenuated dopaminergic neuron loss [7]

Table 5: Nomenclature of PHA-543613

Identifier TypeName
IUPAC NameN-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide
SynonymsPHA-543,613; PHA-00543613; (R)-N-(quinuclidin-3-yl)furo[2,3-c]pyridine-5-carboxamide
CAS Number (free base)892497-69-7
CAS Number (hydrochloride)1586767-92-1
PubChem CID9930121
UNIIR36R9KVD6Y

Properties

CAS Number

478149-53-0

Product Name

PHA-543613

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

InChI

InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19)/t13-/m0/s1

InChI Key

IPKZCLGGYKRDES-ZDUSSCGKSA-N

SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Solubility

Soluble in DMSO

Synonyms

N-(1-azabicyclo(2.2.2)oct-3-yl)furo(2,3-c)pyridine-5-carboxamide
PHA 543,613
PHA 543613
PHA-543,613
PHA-543613
PHA543613

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.